molecular formula C14H14ClNO B7829788 (2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride

(2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride

Cat. No.: B7829788
M. Wt: 247.72 g/mol
InChI Key: XRZRDTVASMSURO-UHFFFAOYSA-N
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Description

(2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride is a chemical compound that belongs to the class of dibenzofuran derivatives Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.

    Formation of Intermediate: The initial reaction between dibenzofuran and ethylamine forms an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Catalysis: Use of specific catalysts to enhance reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dibenzofuran core.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

(2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors in the body.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound with a similar core structure.

    Benzofuran: A related compound with a single benzene ring fused to a furan ring.

    Dibenzothiophene: A sulfur analog of dibenzofuran.

Uniqueness

(2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethylamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-dibenzofuran-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14;/h1-6,9H,7-8,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZRDTVASMSURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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